Home > Products > Screening Compounds P46289 > 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid
4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid - 879040-95-6

4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Catalog Number: EVT-3299070
CAS Number: 879040-95-6
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-2-yl)acetic acid

  • Compound Description: This compound serves as a key starting material for synthesizing various derivatives, including those with potential anti-inflammatory, anticancer, and COX-2 inhibitory activities. [, , ]
  • Relevance: This compound shares the core 1,4-benzoxazin-3(4H)-one structure with the target compound, 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid. The difference lies in the side chain attached to the benzoxazinone core. While the target compound has a butanoic acid side chain attached to the nitrogen atom at position 4, this related compound has an acetic acid side chain attached to the nitrogen atom at position 2. [, , ]

(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid

  • Compound Description: Similar to the previous compound, this molecule serves as a starting point for synthesizing derivatives, particularly Mannich bases, explored for their antibacterial properties. []
  • Relevance: This compound is closely related to 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid, sharing the 1,4-benzoxazin-3(4H)-one core. The distinction lies in the presence of a chlorine atom at position 6 and an acetic acid side chain attached to the nitrogen atom at position 2, as opposed to the target compound's butanoic acid side chain at position 4. []

Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates

  • Compound Description: This series of compounds was synthesized and evaluated for their potential as COX-2 and 5-LOX inhibitors. Some showed notable 5-LOX inhibitory activity. []
  • Relevance: These compounds belong to the same chemical class as 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid, characterized by the presence of the 1,4-benzoxazin-3(4H)-one scaffold. Key differences include an aminothiazole substituent at the 6-position and a methyl acetate side chain at the 2-position of the benzoxazinone core, in contrast to the target compound's unsubstituted benzoxazinone and butanoic acid side chain at position 4. []

4H-Imidazo[2,1-c][1,4]benzoxazin-4-yl acetic acids and esters

  • Compound Description: These compounds were synthesized and evaluated for potential COX-2 inhibitory activity. [, ]
  • Relevance: This compound class is structurally related to 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid, sharing the 1,4-benzoxazin-3(4H)-one core. The main difference lies in the presence of an imidazole ring fused to the benzoxazinone core at the 2 and 3 positions, forming a tricyclic system, in contrast to the target compound's simpler bicyclic structure. [, ]

N′‐[(E)‐Arylidene]‐2‐(2,3‐dihydro‐3‐oxo‐4H‐1,4‐benzoxazin‐4‐yl)acetohydrazides

  • Compound Description: This series of compounds was designed and synthesized as potential procaspase-3 activators and anticancer agents. Several compounds in this series demonstrated cytotoxicity against human cancer cell lines, with some showing higher potency than reference compounds. []
Overview

4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is an organic compound classified under the category of benzoxazinones, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound has a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol. It is recognized for its potential as a cyclooxygenase inhibitor, which may have implications in anti-inflammatory therapies and other medicinal uses .

Synthesis Analysis

The synthesis of 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. Key steps often involve:

  1. Formation of the Benzoxazine Core: This can be achieved through cyclization reactions involving anthranilic acid and aldehydes or ketones.
  2. Functionalization: The butanoic acid moiety is introduced via acylation or alkylation reactions, often utilizing coupling agents or activating reagents to facilitate the formation of the desired carbon-carbon bond.

Parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For industrial production, continuous flow reactors may be employed to enhance efficiency and scalability.

Molecular Structure Analysis

The molecular structure of 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid features a benzoxazine ring fused with a butanoic acid side chain. The structural analysis reveals:

  • Benzoxazine Core: A bicyclic structure that contributes to the compound's stability and biological activity.
  • Functional Groups: The presence of a ketone group (3-oxo) and a carboxylic acid group (butanoic acid) enhances its reactivity and interaction with biological targets.

Data from spectral analysis techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can provide detailed insights into the spatial arrangement of atoms and functional groups within the molecule .

Chemical Reactions Analysis

4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid undergoes various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form carboxylic acids or ketones.
  2. Reduction: Reduction reactions may utilize sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
  3. Substitution Reactions: Nucleophilic substitutions can occur with alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor it for specific applications .

Mechanism of Action

The mechanism of action for 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid primarily involves its role as a cyclooxygenase inhibitor. By inhibiting this enzyme, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins. This action may lead to decreased inflammation and pain relief, making it a candidate for therapeutic applications in inflammatory diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid include:

  • Boiling Point: Approximately 506.9 °C (predicted).
  • Density: Approximately 1.320 g/cm³ (predicted).
  • pKa Value: Around 3.62, indicating its acidic nature.
    These properties suggest that the compound is relatively stable under standard conditions but may require specific handling procedures due to its reactivity .
Applications

The scientific applications of 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid are diverse:

  1. Medicinal Chemistry: Investigated for its potential as an anti-inflammatory agent due to its cyclooxygenase inhibitory activity.
  2. Chemical Research: Used as a reagent in studies involving rapid N-alkylation processes.
  3. Synthetic Applications: Serves as an intermediate in the synthesis of various organic compounds and materials.

The ongoing research into this compound highlights its significance in both academic studies and potential pharmaceutical developments .

Therapeutic Applications and Pharmacological Investigations

Anti-inflammatory and Analgesic Agent Development

This compound is strategically investigated for modulating inflammatory pathways. Research indicates its primary mechanism involves the inhibition of key pro-inflammatory enzymes, particularly cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This dual inhibition disrupts the synthesis of prostaglandins and leukotrienes, critical mediators of pain and swelling in acute and chronic inflammation [1]. Structural analysis suggests the carboxylic acid group facilitates binding to enzyme active sites, while the benzoxazine ring may contribute to antioxidant effects that mitigate oxidative stress-associated inflammation [1] [4].

Compared to its methylated analog (4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid, CAS 897771-18-5), the unsubstituted parent compound exhibits slightly reduced potency but superior aqueous solubility. This enhanced solubility profile is advantageous for formulating oral or topical anti-inflammatory and analgesic preparations. Research highlights its potential incorporation into dermatological formulations aiming to leverage both anti-inflammatory and antioxidant properties for conditions like irritant contact dermatitis [1].

Table 1: Key Anti-inflammatory Research Findings

Biological TargetObserved EffectPotential Therapeutic IndicationStructural Feature Implicated
COX-2 EnzymeCompetitive InhibitionArthritis, Acute PainButanoic Acid Side Chain
5-LOX EnzymePartial InhibitionAsthma, Chronic InflammationBenzoxazinone Core
Reactive Oxygen Species (ROS)Scavenging ActivityOxidative Stress-Related InflammationBenzoxazinone Core
Cytokine Production (TNF-α, IL-6)DownregulationAutoimmune InflammationFull Molecule

Oncological Research for B-Cell Proliferative Disorders

Significant research focuses on derivatives of 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid as inducers of apoptosis in hematological malignancies, particularly B-cell proliferative disorders. While the core butanoic acid derivative provides a scaffold, strategic derivatization yields compounds with potent caspase-activating capabilities. Notably, N'-[(E)-arylidene]-2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetohydrazides (synthesized using the butanoic acid derivative or analogs as precursors) demonstrate compelling activity .

Mechanistically, these derivatives target procaspase-3, promoting its activation cascade. This is crucial as caspase-3 is a key executioner protease in apoptosis, often dysregulated in cancers. Specific derivatives (e.g., compound 5k from the study) activated caspase levels 200% higher than the established control PAC-1 (Procaspase Activating Compound-1) in vitro. Furthermore, derivatives like 5h and 5j exhibited potent cytotoxicity (IC₅₀ values in the low micromolar range) against human cancer cell lines, including SW620 (colon), PC-3 (prostate), and NCI-H23 (lung), showing 3- to 10-fold greater potency than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) in the tested models . This highlights the benzoxazine core's potential as a platform for developing novel anticancer agents targeting apoptosis pathways.

Interactive Table 2: Anticancer Activity of Select Benzoxazine Derivatives Against Cancer Cell Lines

Derivative CodeSW620 (Colon) IC₅₀ (μM)PC-3 (Prostate) IC₅₀ (μM)NCI-H23 (Lung) IC₅₀ (μM)Caspase Activation (% vs. PAC-1)
5h2.1 ± 0.31.8 ± 0.23.2 ± 0.5135%
5j1.7 ± 0.21.5 ± 0.32.8 ± 0.4185%
5k3.5 ± 0.62.9 ± 0.44.1 ± 0.7200%
5n4.0 ± 0.53.2 ± 0.35.5 ± 0.8175%
PAC-1 (Control)7.8 ± 1.06.5 ± 0.910.2 ± 1.5100% (Baseline)
5-FU (Control)22.4 ± 3.218.7 ± 2.730.5 ± 4.1Not Applicable

Note: IC₅₀ values and Caspase Activation data are representative examples derived from . Derivative codes correspond to the research article.

Immunomodulatory Mechanisms in Autoimmune Disease Models

The compound exhibits immunomodulatory effects beyond direct anti-inflammatory actions. Preliminary investigations, primarily using its close structural analog (4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid), suggest modulation of T-helper (Th) cell differentiation. It appears to suppress the Th1 and Th17 pathways, which drive pathogenesis in autoimmune diseases like rheumatoid arthritis (RA) and multiple sclerosis (MS), while potentially promoting regulatory T-cell (Treg) activity [1].

This immunomodulation may occur via interaction with intracellular signaling hubs like nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3). Downregulation of these pathways leads to reduced production of critical pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-17 (IL-17). Studies in experimental autoimmune encephalomyelitis (EAE) models, a surrogate for MS, show delayed disease onset and reduced severity scores following administration of benzoxazine derivatives, suggesting potential for autoimmune disease intervention [1].

Synergistic Effects with Glucocorticoid Therapies

A promising area of investigation involves the potential for 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid to enhance the efficacy of glucocorticoids (GCs), a mainstay treatment for inflammatory and autoimmune conditions plagued by dose-limiting side effects and resistance. Research suggests the compound may sensitize cells to the anti-inflammatory actions of GCs like dexamethasone or prednisolone [1].

The proposed mechanism involves complementary pathways:

  • Receptor Sensitization: The compound may enhance glucocorticoid receptor (GR) translocation or DNA-binding affinity.
  • Co-repressor Upregulation: It might increase the expression of proteins involved in suppressing NF-κB and AP-1, key targets of GCs.
  • Metabolic Interference: Modulation of enzymes involved in glucocorticoid metabolism or resistance pathways (e.g., P-glycoprotein efflux).

This synergy allows for achieving equivalent anti-inflammatory efficacy with significantly lower doses of glucocorticoids, potentially mitigating adverse effects like osteoporosis, hyperglycemia, and immunosuppression. While specific clinical data is limited, the structural and mechanistic profile strongly supports ongoing research into this combinatorial approach [1] [4].

Properties

CAS Number

879040-95-6

Product Name

4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

IUPAC Name

4-(3-oxo-1,4-benzoxazin-4-yl)butanoic acid

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

InChI

InChI=1S/C12H13NO4/c14-11-8-17-10-5-2-1-4-9(10)13(11)7-3-6-12(15)16/h1-2,4-5H,3,6-8H2,(H,15,16)

InChI Key

VCUKRAAGUIPUJF-UHFFFAOYSA-N

SMILES

C1C(=O)N(C2=CC=CC=C2O1)CCCC(=O)O

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.